DLK Inhibitor Intermediate: Patent-Documented Synthetic Utility
4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline is explicitly disclosed as an intermediate in patent WO-2014111496-A1 for synthesizing 3-substituted pyrazole DLK inhibitors, whereas isomeric 4-(pyrazol-1-yl)aniline derivatives are not claimed in this therapeutic context . The 4-chloro-3-(pyrazol-4-yl) substitution enables C4-linked pyrazole coupling distinct from the N1-linked regioisomer (CAS 943750-26-3), which would produce a different heterocyclic connectivity and altered kinase binding profile if substituted [1].
| Evidence Dimension | Synthetic utility in patent-validated route |
|---|---|
| Target Compound Data | Explicitly claimed intermediate in WO-2014111496-A1 |
| Comparator Or Baseline | 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline (CAS 943750-26-3) not claimed in this patent |
| Quantified Difference | Patent-validated utility vs. no documented utility |
| Conditions | DLK inhibitor synthesis (patent WO-2014111496-A1) |
Why This Matters
Procurement of the correct regioisomer is essential for replicating patent-disclosed DLK inhibitor synthetic routes without requiring de novo route development.
- [1] Chemsrc. 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline. CAS 943750-26-3. Density 1.28±0.1 g/cm³; Boiling Point 369.8±42.0 °C. View Source
